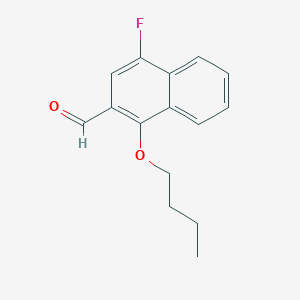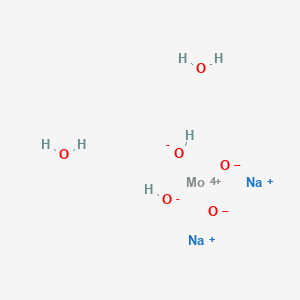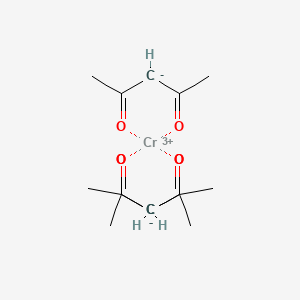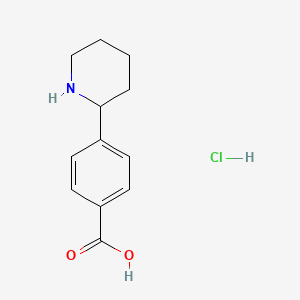
4-Piperidin-2-ylbenzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidin-2-ylbenzoic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and benzoic acid, a simple aromatic carboxylic acid. This compound is often used as a semi-flexible linker in the development of bifunctional protein degraders for targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-2-ylbenzoic acid hydrochloride typically involves the reaction of piperidine with benzoic acid derivatives under specific conditions. One common method includes the use of acid-mediated alkyne functionalization followed by enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as cobalt-based catalysts, can facilitate the hydrogenation process, making it more efficient and cost-effective .
化学反应分析
Types of Reactions
4-Piperidin-2-ylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce piperidine alcohols or amines.
科学研究应用
4-Piperidin-2-ylbenzoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of bifunctional protein degraders for targeted protein degradation.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
作用机制
The mechanism of action of 4-Piperidin-2-ylbenzoic acid hydrochloride involves its role as a linker in bifunctional protein degraders. These degraders work by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. This process is crucial for regulating protein levels within cells and has significant implications for therapeutic applications .
相似化合物的比较
Similar Compounds
- 2-(Piperidin-4-yl)benzoic acid hydrochloride
- 4-(Piperidin-4-yl)benzoic acid hydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
Uniqueness
4-Piperidin-2-ylbenzoic acid hydrochloride is unique due to its specific structure, which allows it to function effectively as a semi-flexible linker in the development of bifunctional protein degraders. This property distinguishes it from other similar compounds that may not possess the same degree of flexibility or efficacy in targeted protein degradation .
属性
IUPAC Name |
4-piperidin-2-ylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXADHZPCGQZVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
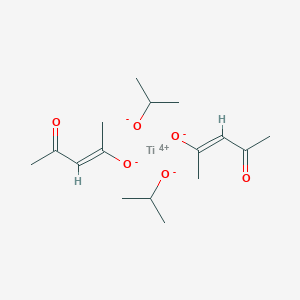
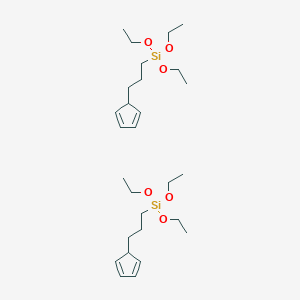
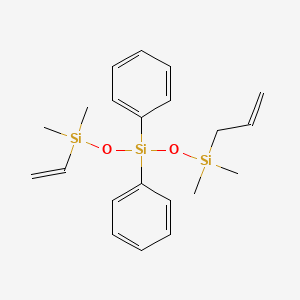
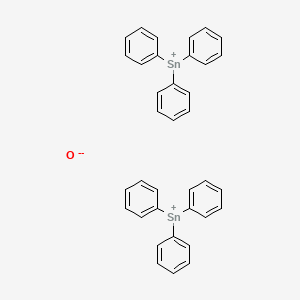
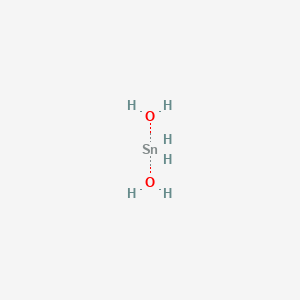
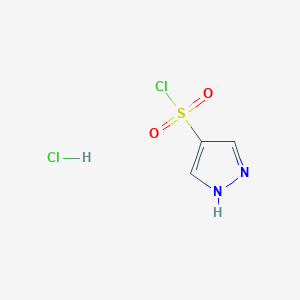
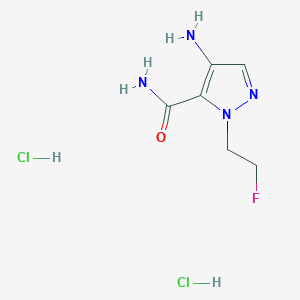
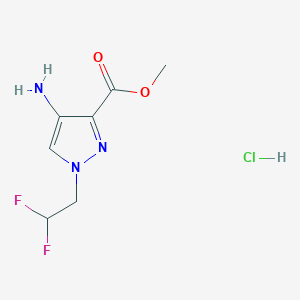
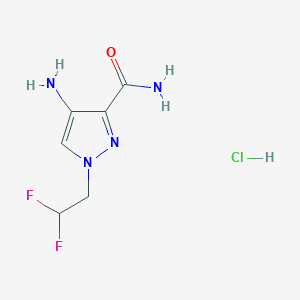
![3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B8038490.png)
![4-Methoxy-2-(methylsulfonyl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B8038502.png)
